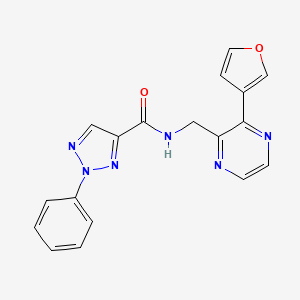

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a furan ring, a pyrazine ring, and a triazole ring, which contribute to its diverse chemical reactivity and biological activity.

Mecanismo De Acción

Target of Action

It’s worth noting that both indole and furan derivatives, which are structural components of this compound, have been found to bind with high affinity to multiple receptors . These receptors are often associated with a variety of diseases and disorders .

Mode of Action

Compounds containing indole and furan moieties are known to interact with their targets in a way that leads to a variety of biological activities .

Biochemical Pathways

Indole and furan derivatives have been reported to influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The presence of the furan ring in drug molecules is known to improve pharmacokinetic characteristics and optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .

Result of Action

Compounds containing indole and furan moieties are known to exhibit a broad spectrum of biological activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the furan ring: The furan ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated furan compound in the presence of a palladium catalyst.

Formation of the triazole ring: This step often involves a Huisgen cycloaddition reaction between an azide and an alkyne to form the 1,2,3-triazole ring.

Coupling of the carboxamide group: The final step involves the coupling of the triazole derivative with a carboxylic acid derivative to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The pyrazine ring can be reduced under hydrogenation conditions to form dihydropyrazine derivatives.

Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties.

Aplicaciones Científicas De Investigación

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.

Comparación Con Compuestos Similares

Similar Compounds

- N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide

- N-((3-(furan-3-yl)pyrazin-2-yl)methyl)pyrazine-2-carboxamide

- N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1H-indole-3-carboxamide

Uniqueness

Compared to similar compounds, N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide exhibits unique structural features that contribute to its distinct chemical reactivity and biological activity. The presence of the triazole ring, in particular, enhances its stability and potential for diverse applications.

Actividad Biológica

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

The compound contains a triazole ring, which is known for its diverse biological activities. Its structure can be summarized as follows:

| Component | Description |

|---|---|

| Furan Ring | Contributes to biological activity through electron-rich properties. |

| Pyrazine Ring | Enhances interactions with biological targets due to its nitrogen content. |

| Triazole Moiety | Known for its role in drug design and development, especially in anticancer agents. |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Formation of Intermediates : Starting materials include furan and pyrazine derivatives.

- Coupling Reactions : Utilizing coupling agents and conditions that favor the formation of the triazole linkage.

- Purification : Techniques such as chromatography are employed to ensure high purity of the final product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant antiproliferative effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 1.1 | Inhibition of thymidylate synthase |

| HCT-116 (Colon Cancer) | 2.6 | Induction of apoptosis |

| HepG2 (Liver Cancer) | 1.4 | Cell cycle arrest |

These findings suggest that this compound may act via multiple pathways, including enzyme inhibition and modulation of apoptotic signals .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activities:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0063 µmol/mL |

| Staphylococcus aureus | 0.008 µmol/mL |

These results indicate that the compound could be effective against common bacterial pathogens, potentially serving as a lead for antibiotic development .

The mechanisms through which this compound exerts its biological effects may include:

- Enzyme Inhibition : Targeting specific enzymes involved in cancer cell proliferation.

- DNA Interaction : Potential intercalation or binding to DNA leading to disruption of replication processes.

- Signal Transduction Modulation : Altering pathways that regulate cell survival and death.

Comparative Analysis with Similar Compounds

Comparative studies with other triazole-based compounds have been conducted to evaluate relative efficacy:

| Compound | Activity Profile | Notes |

|---|---|---|

| N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine)benzamide | Anti-tubercular activity | Effective against resistant strains |

| N-(isatin-semicarbazone tethered triazoles | Anticancer activity across multiple types | Exhibited lower IC50 values in some cases |

These comparisons highlight the unique profile of N-((3-(furan-3-y)pyrazin-2-y)methyl)-2-pheny-ltriazole derivatives in terms of selectivity and potency against various biological targets .

Propiedades

IUPAC Name |

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-2-phenyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N6O2/c25-18(16-11-22-24(23-16)14-4-2-1-3-5-14)21-10-15-17(20-8-7-19-15)13-6-9-26-12-13/h1-9,11-12H,10H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWPUQDQGSZUKBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCC3=NC=CN=C3C4=COC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.